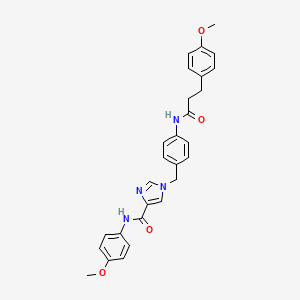
N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an amide group, a benzyl group, and an imidazole group. It also contains methoxyphenyl groups, which are aromatic groups with a methoxy (-OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Chemical Synthesis and Structural Elucidation
A study detailed the synthesis of a compound through a 'one-pot' reductive cyclization process, highlighting the utility of specific chemical processes in generating complex molecules. This research underscores the compound's synthesis pathway and its structural analysis through various spectroscopic methods, providing foundational knowledge for further application-based research (Bhaskar et al., 2019).
Antitumor Activity
Novel Antitumor Agents
Research into similar compounds has shown potential in the development of new broad-spectrum antitumor agents. The synthesis and chemistry of such compounds offer insights into their mechanism of action, potentially acting as prodrug modifications to target specific cancerous cells (Stevens et al., 1984).
Stereoselectivity in Synthesis
Stereoselective Formation
Investigations into the stereoselective formation of imidazolidin-4-ones from similar compounds have provided valuable information on how intramolecular hydrogen bonds influence the reaction outcomes. Such studies contribute to the understanding of reaction mechanisms and the development of more efficient synthetic routes (Ferraz et al., 2007).
Novel Heterocyclic Compounds
Development of Heterocyclic Compounds
Another research focus is the synthesis of novel heterocyclic compounds derived from similar structures, indicating a broad range of potential pharmacological activities. The study explores the synthesis of various derivatives, their potential as COX-1/COX-2 inhibitors, and their analgesic and anti-inflammatory activities, showcasing the compound's versatility in drug development (Abu‐Hashem et al., 2020).
Anticancer Activity
Synthesis and Cytotoxicity against Cancer Cells
Research into the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives from related compounds has shown significant in vitro cytotoxic activity against cancer cells. This work highlights the potential for developing novel anticancer drugs based on the structural framework of such compounds (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-35-24-12-5-20(6-13-24)7-16-27(33)30-22-8-3-21(4-9-22)17-32-18-26(29-19-32)28(34)31-23-10-14-25(36-2)15-11-23/h3-6,8-15,18-19H,7,16-17H2,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLWTHEOKAVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

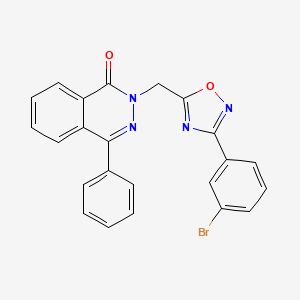

![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)
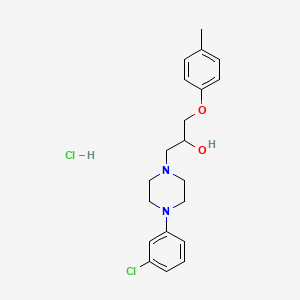
![5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2649341.png)
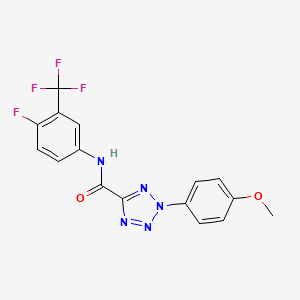
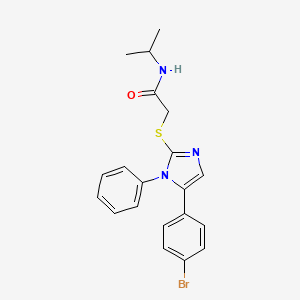
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
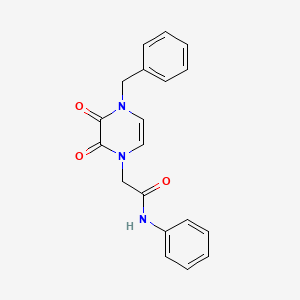
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)


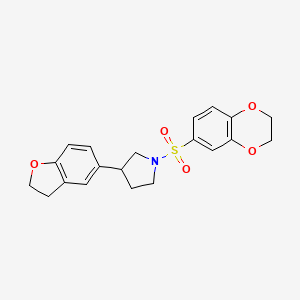
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)